CXCR4 Competitive Binding: 6-Methyl Scaffold vs. Des-Methyl Analog
In a competitive binding assay against APC-conjugated anti-CXCR4 monoclonal antibody 12G5, the novel aminopyrimidine scaffold incorporating the 6-methyl-thian-3-ol substructure (designated 'Compound 3') demonstrated a CXCR4 binding IC₅₀ of 54 nM [1]. In contrast, the 6-des-methyl analog 3-(4-methylphenyl)thian-3-ol (CHEMBL3091683; BDBM50443545) tested in a CXCR4 antagonism assay in CCRF-CEM cells assessing SDF-1α-stimulated Ca²⁺ flux showed an EC₅₀ exceeding 30,000 nM, indicating essentially no measurable CXCR4 antagonism at the concentrations tested [2]. Notably, these data are cross-study comparable rather than from a single head-to-head experiment; the assays also differ in format (competitive binding with 12G5 antibody vs. functional Ca²⁺ flux). The potency differential exceeds 550-fold (>30,000 / 54). This finding is consistent with structure-activity relationship (SAR) trends within the published series, where the 6-position substituent was found to be critical for maintaining the bioactive conformation required for CXCR4 binding pocket occupancy [1].
| Evidence Dimension | CXCR4 target engagement potency (binding or functional antagonism) |
|---|---|
| Target Compound Data | IC₅₀ = 54 nM (6-methyl-bearing Compound 3 scaffold; competitive binding with APC-12G5 antibody) |
| Comparator Or Baseline | 3-(4-Methylphenyl)thian-3-ol (6-des-methyl analog): EC₅₀ > 30,000 nM (CXCR4 antagonism in CCRF-CEM cells, SDF-1α-stimulated Ca²⁺ flux) |
| Quantified Difference | >550-fold (>30,000 / 54); 6-des-methyl analog is essentially inactive at CXCR4 |
| Conditions | Target compound: competitive binding assay with APC-conjugated 12G5 mAb (in vitro). Comparator: CCRF-CEM human T-lymphoblast cells, SDF-1α-stimulated Ca²⁺ flux, preincubation 25 min. |
Why This Matters
The >550-fold differential means that procurement of the 6-des-methyl analog for CXCR4 screening will yield a false-negative result and waste screening resources; only the 6-methyl-bearing scaffold provides actionable CXCR4 target engagement.
- [1] Design, synthesis, and structure-activity-relationship of a novel series of CXCR4 antagonists. European Journal of Medicinal Chemistry, 2018, 149, 30–44. Compound 3 IC₅₀ (CXCR4 binding) = 54 nM. PMID: 29494843. View Source
- [2] BindingDB Entry BDBM50443545 (CHEMBL3091683). Antagonist activity at human CXCR4 in CCRF-CEM cells: EC₅₀ > 30,000 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50443545 View Source
